molecular formula C7H4N2O4 B12677023 2,3-Dihydroxy-5-nitrobenzonitrile CAS No. 116314-86-4

2,3-Dihydroxy-5-nitrobenzonitrile

Cat. No.: B12677023
CAS No.: 116314-86-4
M. Wt: 180.12 g/mol
InChI Key: NNQAESZIAYMADQ-UHFFFAOYSA-N
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Description

2,3-Dihydroxy-5-nitrobenzonitrile is an organic compound with the molecular formula C7H4N2O4 It is a derivative of benzonitrile, characterized by the presence of two hydroxyl groups and a nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydroxy-5-nitrobenzonitrile can be achieved through several methods. One common approach involves the nitration of 2,3-dihydroxybenzonitrile. This reaction typically requires the use of concentrated nitric acid and sulfuric acid as catalysts. The reaction is carried out at a controlled temperature to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound often involves a one-pot synthesis from 2,3-dialkoxybenzoic acid. This method eliminates the need for isolating intermediates, making the process more efficient and cost-effective. The reaction proceeds through a series of steps, including acid halide formation, amide formation, nitrile formation, and dealkylation .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydroxy-5-nitrobenzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The hydroxyl and nitro groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

Scientific Research Applications

2,3-Dihydroxy-5-nitrobenzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-Dihydroxy-5-nitrobenzonitrile involves its interaction with various molecular targets. The compound can act as an electron donor or acceptor, depending on the reaction conditions. Its hydroxyl and nitro groups play crucial roles in its reactivity, allowing it to participate in redox reactions and form stable complexes with metal ions. These interactions can influence cellular pathways and biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydroxy-5-nitrobenzonitrile is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties. The presence of both hydroxyl and nitro groups allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry .

Properties

CAS No.

116314-86-4

Molecular Formula

C7H4N2O4

Molecular Weight

180.12 g/mol

IUPAC Name

2,3-dihydroxy-5-nitrobenzonitrile

InChI

InChI=1S/C7H4N2O4/c8-3-4-1-5(9(12)13)2-6(10)7(4)11/h1-2,10-11H

InChI Key

NNQAESZIAYMADQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C#N)O)O)[N+](=O)[O-]

Origin of Product

United States

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